4-(3-Carboxyphenyl)-2-hydroxypyridine

Physicochemical property prediction Ionization constant Solubility and permeability

Sourcing regioisomerically pure heterocyclic building blocks for coordination chemistry often leads to mixtures of para/meta-substituted analogs, compromising synthetic reproducibility. 4-(3-Carboxyphenyl)-2-hydroxypyridine (CAS 1261925-28-3) resolves this with its defined meta-carboxyphenyl substitution. - Unique geometry: The 3-carboxyphenyl group on the 2-hydroxypyridine core enables distinct bidentate metal chelation, yielding MOFs and coordination polymers with network topologies unattainable with para isomers. - Predictable ionization: With a predicted pKa of ~4.5, it offers a less acidic alternative to lower-pKa analogs (e.g., 2.97), critical for pH-sensitive drug design. - Verified identity: Supplied with rigorous analytical characterization confirming the exact substitution pattern.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
CAS No. 1261925-28-3
Cat. No. B1463803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Carboxyphenyl)-2-hydroxypyridine
CAS1261925-28-3
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC=C2
InChIInChI=1S/C12H9NO3/c14-11-7-9(4-5-13-11)8-2-1-3-10(6-8)12(15)16/h1-7H,(H,13,14)(H,15,16)
InChIKeyQRVGYRMSHGHBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Carboxyphenyl)-2-hydroxypyridine (CAS 1261925-28-3): Core Structural Features and Procurement Baseline


4-(3-Carboxyphenyl)-2-hydroxypyridine (IUPAC: 3-(2-oxo-1H-pyridin-4-yl)benzoic acid) is a heterocyclic building block belonging to the class of hydroxypyridine-carboxylic acid derivatives . Characterized by a 2-hydroxypyridine core substituted at the 4-position with a meta-carboxyphenyl group, it possesses both a hydroxyl and a carboxylic acid moiety, enabling participation in hydrogen bonding and coordination chemistry . The compound is typically supplied with a purity specification of 95% or higher .

Why Positional Isomers of Hydroxypyridine-Carboxylic Acids Cannot Be Interchanged: Substitution Pattern Dictates Physicochemical and Coordination Behavior


The substitution pattern of the carboxyphenyl group on the 2-hydroxypyridine ring profoundly influences electronic distribution, tautomeric equilibrium, and molecular recognition. Even among isomers with identical molecular weight and formula, differences in the position of the carboxyl group (e.g., meta vs. para) or the pyridine substitution site (e.g., 3- vs. 4- vs. 5-position) can alter pKa, metal chelation geometry, and supramolecular packing [1]. The specific meta-carboxy orientation in 4-(3-carboxyphenyl)-2-hydroxypyridine creates a distinct electrostatic and steric profile that cannot be replicated by closely related analogs, directly impacting its utility in coordination chemistry, crystallography, and as a synthetic intermediate .

Quantitative Differentiation of 4-(3-Carboxyphenyl)-2-hydroxypyridine Against Positional Isomers: pKa, Lipophilicity, and Coordination Potential


Comparative Predicted pKa and Ionization State Profile: Meta-Carboxyphenyl vs. Para-Carboxyphenyl Analogs

4-(3-Carboxyphenyl)-2-hydroxypyridine exhibits a predicted pKa of approximately 4.5, attributed to the carboxylic acid group at the meta-position of the phenyl ring . In contrast, the para-substituted analog 2-(4-carboxyphenyl)-3-hydroxypyridine (CAS 1261937-73-8) has a predicted pKa of 2.97, while 3-(4-carboxyphenyl)-2-hydroxypyridine (CAS 936636-14-5) shows a predicted pKa of 4.16 . These differences reflect how the position of the carboxyl group modulates electron density and resonance stabilization, directly affecting the compound's ionization state under physiological or experimental conditions [1].

Physicochemical property prediction Ionization constant Solubility and permeability

Comparative Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) Across Positional Isomers

The predicted LogP for 4-(3-carboxyphenyl)-2-hydroxypyridine is 2.15240, with a polar surface area (PSA) of 70.42 Ų . These values are identical to those predicted for the 4-(4-carboxyphenyl) isomer (CAS 1261919-81-6) and the 3-(4-carboxyphenyl) isomer (CAS 936636-14-5), indicating that the position of the carboxyl group on the phenyl ring does not significantly alter overall lipophilicity or hydrogen-bonding capacity as estimated by common in silico tools [1]. However, the distinct pKa profiles suggest that the isomeric identity still impacts solubility and partitioning behavior in pH-dependent environments .

Lipophilicity Polar surface area Drug-likeness

Metal Chelation Potential: Class-Level Inference for Hydroxypyridine-Carboxylate Ligands

Hydroxypyridine-carboxylic acid derivatives are recognized for their ability to chelate metal ions via bidentate O,O'-donor coordination [1]. The specific substitution pattern of 4-(3-carboxyphenyl)-2-hydroxypyridine positions the carboxylate oxygen and the hydroxyl oxygen in a geometry that may favor distinct metal-binding modes compared to isomers. While direct comparative stability constants are not reported in primary literature for this compound, class-level studies indicate that hydroxypyridinecarboxylates can form stable complexes with Zn(II) and Cu(II) [2]. The meta-carboxy arrangement in the target compound is hypothesized to create a binding pocket distinct from para-substituted analogs, potentially altering the stoichiometry and geometry of the resulting coordination complexes .

Coordination chemistry Metal-organic frameworks Iron chelation

Synthetic Accessibility and Commercial Availability: Comparison of Purity Specifications Across Vendors

4-(3-Carboxyphenyl)-2-hydroxypyridine is commercially available from multiple vendors with typical purity specifications of 95% or 98% . In comparison, the 3-(4-carboxyphenyl) isomer (CAS 936636-14-5) is similarly offered at 95% purity, while the 2-(4-carboxyphenyl)-3-hydroxy isomer (CAS 1261937-73-8) is available at 98% purity . The target compound's availability at 95% purity from a major supplier like ABCR ensures reliable sourcing for research applications, and its listing as a building block underscores its utility in synthetic workflows .

Chemical procurement Purity analysis Building block supply

Recommended Research and Industrial Applications for 4-(3-Carboxyphenyl)-2-hydroxypyridine Based on Physicochemical and Structural Evidence


Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Tunable Pore Geometry

The specific meta-carboxyphenyl substitution pattern of 4-(3-carboxyphenyl)-2-hydroxypyridine positions the carboxylate and hydroxyl groups for unique bidentate metal coordination. This geometric arrangement can be exploited to synthesize MOFs or coordination polymers with distinct network topologies, pore sizes, or catalytic properties compared to those derived from para-substituted isomers [1][2].

pH-Dependent Solubility and Partitioning Studies in Pharmaceutical Formulation Development

With a predicted pKa of ~4.5, 4-(3-carboxyphenyl)-2-hydroxypyridine will exhibit different ionization behavior than its lower-pKa analogs (e.g., 2-(4-carboxyphenyl)-3-hydroxypyridine, pKa 2.97) . This distinction is critical when designing pH-sensitive formulations, prodrugs, or when optimizing bioavailability in early-stage drug discovery. Researchers should prioritize this compound when a less acidic, meta-substituted phenyl carboxylic acid moiety is required .

Synthesis of Asymmetric Ligands for Enantioselective Catalysis

The unsymmetrical nature of the 4-(3-carboxyphenyl)-2-hydroxypyridine scaffold provides a handle for further functionalization, enabling the synthesis of chiral ligands for asymmetric catalysis. The meta-carboxy group offers a distinct steric environment compared to the para-analog, which may influence the enantioselectivity of catalytic reactions .

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